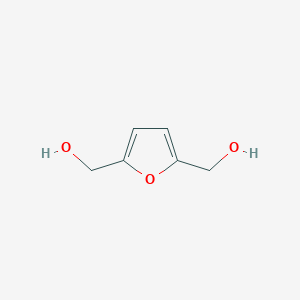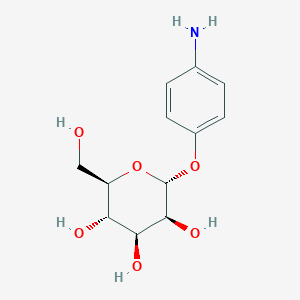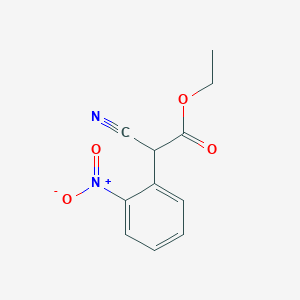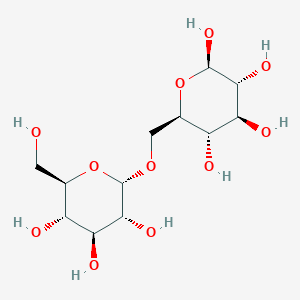
ISOMALTOSE
Übersicht
Beschreibung
Isomaltose, a disaccharide consisting of two glucose units linked by an α(1→6) glycosidic bond, is a member of the isomalto-oligosaccharide group. Known for its potential health benefits, this compound is used in various industries, including food, biochemistry, and pharmaceuticals, mainly for its prebiotic properties, antimicrobial activity, and non-toxicity. Despite its sugar-like characteristics, this compound has a lower glycemic index compared to maltose or sucrose, making it an interesting subject for nutritional and metabolic research (Fatoki et al., 2018).
Synthesis Analysis
The synthesis of this compound has been achieved through various methods, including enzymatic synthesis. A notable approach involves the regiospecific transglycosylation reaction catalyzed by α-D-glucosidase from Aspergillus niger, using p-nitrophenyl α-D-glucopyranose as the donor and glucopyranose as the acceptor, achieving a yield of 59% (Vetere et al., 2000). Another method involves the condensation of specific glucopyranosyl bromides and glucopyranoses in the presence of mercuric cyanide, leading to the synthesis of this compound and isomaltotriose (Takiura et al., 1973).
Molecular Structure Analysis
The molecular structure of this compound has been detailed through crystallographic studies, revealing its active site and the interaction with inhibitors like maltose. The structure showcases the typical (β/α)8-barrel common to glycoside hydrolase family 13, with specific features that influence its activity towards substrates (Yamamoto et al., 2010).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including enzymatic hydrolysis and synthesis. A kinetic model for the synthesis and hydrolysis of this compound by glucoamylases demonstrates the reversible nature of these reactions, providing insights into the enzymatic processes involved in its metabolism (Adachi et al., 1984).
Physical Properties Analysis
The physical properties of this compound, such as its stability in various solvents, have been studied to understand its behavior in different environments. The conformational equilibria and the effect of solvent on the stability of this compound conformers have been investigated, revealing its adaptability and the influence of external factors on its structural integrity (Tvaroška et al., 1990).
Chemical Properties Analysis
This compound's chemical properties, particularly its reactivity and interaction with enzymes, are crucial for its synthesis and application. Studies on the enzyme-catalyzed synthesis of this compound from starch using specific glucosyltransferases and isopullulanase have shown efficient production methods, highlighting its chemical versatility and potential for industrial production (Kitagawa et al., 2021).
Wissenschaftliche Forschungsanwendungen
Brauindustrie
Isomaltose wird in der Brauindustrie verwendet. Es ist einer der Kohlenhydrate in industriellen Würzen, die von Brauhefe nur schlecht vergoren werden . Wissenschaftler haben Saccharomyces pastorianus-Laborkulturen mit einer überlegenen Fähigkeit zur Vermehrung auf this compound entwickelt . Diese effiziente Verwertung von Kohlenhydraten während der Gärung der Würze wirkt sich auf die Ausbeute an Alkohol und die organoleptischen Eigenschaften des Produkts aus .
Herstellung von Isomaltooligosacchariden
This compound kann effizient aus Stärke unter Verwendung von 1,4-α-Glucan-6-α-Glucosyltransferase und Isopullulanase hergestellt werden . Die Entwicklung dieser Herstellungsverfahren wird die industrielle Produktion von this compound und Isomaltooligosacchariden beschleunigen .
Verdauungseigenschaften
Die Forschung hat gezeigt, dass this compound aufgrund seiner α-1,6-glykosidischen Bindung andere Verdauungseigenschaften haben kann als andere Zucker wie Maltose, Saccharose oder Glucose . Diese einzigartige Bindung kann die Art und Weise, wie der Körper this compound verarbeitet und aufnimmt, verändern und die glykämische Reaktion des Körpers beeinflussen .
Verwendung in Lebensmitteln, Kosmetika und Medikamenten
This compound hat viele kommerziell nützliche Eigenschaften, wie z. B. hervorragende feuchtigkeitsspendende Eigenschaften und karieshemmende Aktivität, und es fördert das Wachstum von Bifidobacterium . Unter Ausnutzung dieser Funktionen ist this compound ein Material, das in einer zunehmend breiten Palette von Bereichen wie Lebensmitteln, Kosmetika und Medikamenten eingesetzt wird .
Verwendung in hochgesüßten Lebensmitteln
This compound ist extrem wasserlöslich und hat 70% der Süße von Saccharose
Wirkmechanismus
Target of Action
Isomaltose, a disaccharide composed of two glucose molecules linked by an α-1,6-glycosidic bond , primarily targets the enzyme sucrase-isomaltase (SI) . SI is a glycoprotein localized to the brush border membrane of small intestinal villi and is crucial for the digestion and subsequent absorption of carbohydrates .
Mode of Action
This compound interacts with its target, sucrase-isomaltase, to undergo digestion. The enzyme sucrase-isomaltase is commonly used to produce isomaltulose from the substrate sucrose in vitro and in vivo . This compound is broken down in our small intestine into separate glucose molecules, which are absorbed into our bloodstream and transported to our cells for energy production .
Biochemical Pathways
The digestion of this compound is part of the broader carbohydrate digestion pathway. Starch digestion is initiated by salivary and later pancreatic α-amylases that break it down to smaller units composed of two, three, or four sugar residues. The final step of starch digestion takes place in the intestinal lumen by α-glucosidases that are localized on the brush border membrane (BBM) of the intestinal epithelium . Due to its high abundance and its wide substrate specificity in hydrolyzing α-1,2, α-1,6, and α-1,4 glucosidic bonds, human SI is responsible for almost all sucrase activity and about 60 to 80 % of maltase activity in the intestinal lumen .
Pharmacokinetics
It is known that this compound is digested more slowly and has a lower glycemic impact, which can help maintain more optimal blood glucose levels .
Result of Action
The digestion of this compound by sucrase-isomaltase results in the production of glucose, which is then absorbed into the bloodstream and transported to cells for energy production . This process can have a slower absorption rate, leading to a slower and more controlled release of glucose into our bloodstream .
Action Environment
The action of this compound can be influenced by the pH of the environment. For instance, neutral pH favors trehalulose formation, while acidic pH favors monosaccharide production . Additionally, the structure and function of wild type sucrase-isomaltase can be affected by secondary factors which influence its structure and function either specifically via certain inhibitors and therapeutic agents or generally as a part of intestinal pathogenesis, for example in the inflammatory responses .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11?,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRVVLDZNNYCBX-RTPHMHGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
499-40-1 | |
| Record name | 6-O-α-D-glucopyranosyl-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of isomaltose?
A1: this compound, a disaccharide, has the molecular formula C12H22O11 and a molecular weight of 342.30 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is widely used to determine the structure and complete assignment of carbon and proton resonances of this compound. [] Additionally, gas-liquid chromatography (GLC) can be used to quantify this compound levels, particularly in food analysis for honey adulteration. []
Q3: What enzymes are involved in the production of this compound from starch?
A: Several enzymes can contribute to this compound production from starch. These include:* 1,4-α-glucan 6-α-glucosyltransferase: This enzyme transfers a glucosyl residue from starch to a glucose acceptor, forming an α-(1→6) linkage. []* Isopullulanase: This enzyme specifically cleaves α-(1→4) glucosidic linkages adjacent to α-(1→6) linkages in starch and pullulan, releasing this compound. []* Isoamylase: Working in conjunction with isopullulanase, isoamylase further enhances this compound production by debranching amylopectin. []* Cyclomaltodextrin glucanotransferase: This enzyme can contribute to improved yields of this compound when used in combination with the enzymes mentioned above. []
Q4: What is the role of this compound as an inducer in Aspergillus species?
A: In Aspergillus nidulans, this compound acts as a potent inducer of amylase synthesis. It triggers amylase production even at low concentrations (3 nM). [] Similarly, in Aspergillus oryzae, intracellular α-glucosidase (MalT) converts maltose to this compound, which then activates the transcription factor AmyR, essential for amylolytic gene expression. []
Q5: Can this compound be produced from other substrates besides starch?
A: Yes, this compound can be produced enzymatically from maltose using α-glucosidase. This process involves a series of enzymatic steps, including hydrolysis and transglucosylation reactions. []
Q6: How is this compound used in the food industry?
A: this compound, often in the form of isomaltooligosaccharides (IMO), finds applications in the food industry as a low-calorie sweetener. IMOs have lower sweetness and caloric content compared to sucrose, making them a desirable ingredient in sugar-free and diabetic-friendly foods. [, , , , ]
Q7: What is this compound hypgather, and how is it prepared?
A: this compound hypgather, also known as IMO 50, refers to a syrup containing a mixture of isomaltooligosaccharides with a high this compound content (typically around 50%). [] It is commonly prepared from starch through enzymatic hydrolysis using enzymes such as α-glucosidase, isopullulanase, and isoamylase. [, ]
Q8: How does the purity of this compound hypgather affect its properties and applications?
A: Higher purity this compound hypgather (e.g., IMO 95 with over 95% this compound, panose, and isomaltotriose) exhibits lower viscosity and enhanced sweetness compared to lower purity syrups. [] This makes it more desirable for specific applications, such as those requiring high sweetness intensity or low viscosity.
Q9: What factors can affect the stability of this compound and IMO syrups?
A: Factors influencing this compound and IMO stability include temperature, pH, and the presence of other food components. Generally, these syrups are relatively stable under normal food processing and storage conditions. []
Q10: How is this compound metabolized in the human body?
A: Unlike some other disaccharides, this compound is not hydrolyzed by human digestive enzymes. [] Instead, it passes through the small intestine undigested and reaches the colon, where it is fermented by gut bacteria.
Q11: Does this compound affect blood sugar levels?
A: this compound has a lower glycemic index (GI) compared to sugars like glucose, maltose, and sucrose. [, ] This means it causes a slower and smaller rise in blood glucose levels, making it a potentially favorable sweetener for individuals with diabetes.
Q12: What are the potential prebiotic effects of this compound?
A: As a prebiotic, this compound can selectively stimulate the growth and activity of beneficial bacteria in the colon, particularly Bifidobacterium and Lactobacillus species. [, , ] This contributes to a healthier gut microbiome, which can positively impact overall health.
Q13: What analytical methods are used to quantify this compound in various matrices?
A: High-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) is a reliable method for directly quantifying maltose and this compound in biological samples like uremic plasma. [] In food analysis, gas-liquid chromatography (GLC) is commonly employed to determine this compound levels, particularly in honey. [] Additionally, high-performance liquid chromatography (HPLC) can be used for this compound separation and quantification in complex mixtures. []
Q14: How is the quality of this compound and IMO syrups controlled during production?
A: Quality control measures for this compound and IMO production involve monitoring various parameters, including:* Carbohydrate composition: Ensuring the desired levels of this compound and other oligosaccharides in the final product. []* Purity: Minimizing the presence of impurities like glucose, maltose, and other sugars. [, ]* Color and flavor: Maintaining consistent color and flavor profiles of the syrup. []* Microbial safety: Ensuring the absence of harmful microorganisms. []
- Computational studies: These are being used to understand the molecular mechanisms of this compound recognition and hydrolysis by enzymes. []
- Drug delivery: Researchers are exploring the potential use of this compound as a component in drug delivery systems. []
- Immunological research: Studies have investigated the immunochemical properties of this compound-containing polysaccharides. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



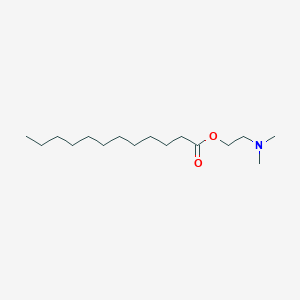
![[12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B16177.png)
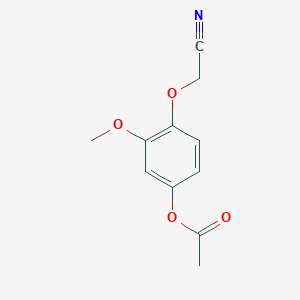
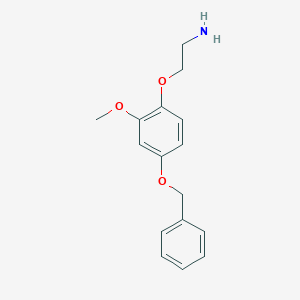
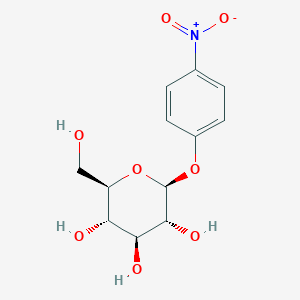
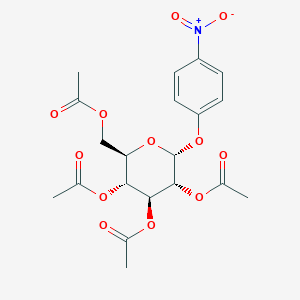
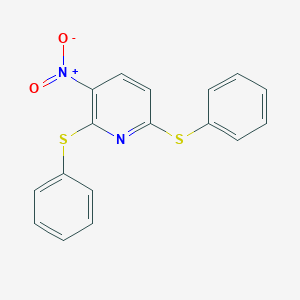


![(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B16200.png)
